molecular formula C19H14N6O3S2 B2495442 5-phenyl-N-[5-({[(pyridin-3-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide CAS No. 1226434-17-8

5-phenyl-N-[5-({[(pyridin-3-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B2495442
CAS No.: 1226434-17-8
M. Wt: 438.48
InChI Key: SHDIEIYKMXCXQE-UHFFFAOYSA-N
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Description

5-phenyl-N-[5-({[(pyridin-3-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H14N6O3S2 and its molecular weight is 438.48. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial Activity

Research has indicated that derivatives of thiazole and pyridine, which are structurally related to the specified compound, exhibit significant antimycobacterial activity. These compounds, including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, have been explored for their potential in treating Mycobacterium tuberculosis infections, showcasing their importance in addressing bacterial diseases (V. U. Jeankumar et al., 2013; M. Gezginci, Malcolm A. Martin, S. Franzblau, 1998).

Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic compounds, including pyrazolopyrimidinyl keto-esters and their derivatives, has been extensively studied. These compounds have shown significant biological activity, including enzyme inhibition, which could be crucial for developing new therapeutic agents (Mohamed Abd, Gawaad Awas, 2008). The research explores the potential of these compounds in synthesizing new drugs with specific biological targets.

Biological Activities of Hybrid Molecules

Studies have also focused on the microwave-assisted synthesis of hybrid molecules containing various chemical moieties, such as penicillanic acid or cephalosporanic acid, and investigating their antimicrobial, antilipase, and antiurease activities (Serap Başoğlu et al., 2013). This research highlights the versatile applications of complex compounds in developing treatments for a wide range of microbial infections and conditions.

Anticancer and Anti-inflammatory Applications

Further research into pyrazolopyrimidines derivatives has shown their potential as anticancer and anti-5-lipoxygenase agents, indicating the broader therapeutic applications of compounds within this chemical family (A. Rahmouni et al., 2016). These studies underscore the importance of such compounds in the ongoing search for more effective and targeted cancer therapies and anti-inflammatory treatments.

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as phenylpyrimidines , which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring. These compounds often interact with various enzymes and receptors in the body, influencing numerous biochemical processes.

Mode of Action

Compounds of similar structure often interact with their targets through a variety of mechanisms, including direct binding, inhibition, or modulation of the target’s activity . The presence of a pyrimidine ring suggests potential interactions with nucleic acids or proteins that recognize these structures.

Biochemical Pathways

Phenylpyrimidines and related compounds often play roles in a variety of biochemical pathways, particularly those involving signal transduction, gene expression, and cell cycle regulation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the physiological environment within the body (such as pH, temperature, and the presence of other molecules), as well as external factors such as storage conditions and the method of administration . .

Properties

IUPAC Name

N-[5-[2-oxo-2-(pyridin-3-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O3S2/c26-16(21-13-7-4-8-20-10-13)11-29-19-24-23-18(30-19)22-17(27)14-9-15(28-25-14)12-5-2-1-3-6-12/h1-10H,11H2,(H,21,26)(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDIEIYKMXCXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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